Cas no 851382-96-2 (1H-Indole-7-carboximidamide)

1H-Indole-7-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-7-carboximidamide
- 851382-96-2
- EN300-1828023
- SCHEMBL6508557
-
- インチ: InChI=1S/C9H9N3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,12H,(H3,10,11)
- InChIKey: YRZPNAYFJIGQFS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 159.079647300Da
- どういたいしつりょう: 159.079647300Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 65.7Ų
1H-Indole-7-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828023-10.0g |
1H-indole-7-carboximidamide |
851382-96-2 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1828023-0.25g |
1H-indole-7-carboximidamide |
851382-96-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1828023-0.1g |
1H-indole-7-carboximidamide |
851382-96-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1828023-5g |
1H-indole-7-carboximidamide |
851382-96-2 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1828023-10g |
1H-indole-7-carboximidamide |
851382-96-2 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1828023-0.5g |
1H-indole-7-carboximidamide |
851382-96-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1828023-1.0g |
1H-indole-7-carboximidamide |
851382-96-2 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1828023-2.5g |
1H-indole-7-carboximidamide |
851382-96-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1828023-0.05g |
1H-indole-7-carboximidamide |
851382-96-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1828023-5.0g |
1H-indole-7-carboximidamide |
851382-96-2 | 5g |
$2858.0 | 2023-06-02 |
1H-Indole-7-carboximidamide 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
1H-Indole-7-carboximidamideに関する追加情報
Introduction to 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) and Its Emerging Applications in Chemical Biology
The compound 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) represents a fascinating scaffold in the realm of chemical biology, exhibiting unique structural and functional properties that have garnered significant attention from researchers worldwide. As a derivative of the indole core, this molecule has been extensively explored for its potential in drug discovery, particularly due to its ability to modulate biological pathways through precise interactions with target proteins and enzymes.
1H-Indole-7-carboximidamide (CAS No. 851382-96-2) is characterized by a carboximidamide functional group at the 7-position of the indole ring, which introduces both hydrophilic and hydrophobic regions into the molecule. This dual nature makes it an attractive candidate for designing small-molecule inhibitors or probes that can selectively bind to biological targets. The indole moiety itself is well-known for its presence in numerous bioactive natural products and pharmaceuticals, further enhancing the compound's appeal for medicinal chemistry applications.
In recent years, the study of indole derivatives has seen remarkable advancements, particularly in understanding their role in modulating immune responses, neurodegenerative diseases, and cancer biology. The carboximidamide group in 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) has been shown to exhibit potent activity against various enzymes and receptors, making it a valuable tool for developing novel therapeutic strategies. For instance, research has demonstrated its efficacy in inhibiting enzymes involved in inflammation and oxidative stress, which are key factors in chronic diseases.
One of the most compelling aspects of 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) is its versatility in chemical modification. The presence of both the indole ring and the carboximidamide group provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological applications. This flexibility has enabled the synthesis of a wide range of derivatives with enhanced solubility, bioavailability, and target specificity.
Recent studies have highlighted the potential of 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) as a lead compound for drug development. Researchers have utilized high-throughput screening and structure-based drug design approaches to identify analogs with improved pharmacological profiles. These efforts have led to the discovery of several promising candidates that are currently undergoing preclinical evaluation for their therapeutic efficacy.
The biological activity of 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) has been linked to its ability to interact with transcription factors and signaling pathways involved in cell proliferation and differentiation. For example, studies have shown that this compound can modulate the activity of nuclear factor kappa B (NFκB), a critical regulator of inflammatory responses. By inhibiting NFκB activation, 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) may offer a novel approach to treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area where 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) has shown promise is in oncology research. The indole scaffold is known to be present in several anticancer agents, including paclitaxel and tamoxifen. The carboximidamide group further enhances its potential as an anticancer drug by enabling interactions with key enzymes involved in tumor growth and survival. Preclinical studies have indicated that derivatives of this compound can induce apoptosis in cancer cells while sparing healthy cells, suggesting a high therapeutic index.
The synthesis of 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between indole derivatives and amidine precursors, followed by functional group transformations to introduce the carboximidamide moiety at the desired position on the indole ring. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further research and development efforts.
In conclusion, 1H-Indole-7-carboximidamide (CAS No. 851382-96-2) represents a promising scaffold with significant potential in chemical biology and drug discovery. Its unique structural features, combined with its ability to modulate key biological pathways, make it an invaluable tool for researchers exploring new therapeutic strategies against various diseases. As our understanding of its pharmacological properties continues to grow, it is likely that this compound will play an increasingly important role in future medical innovations.
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